Product packaging for Camptothecin analog-1(Cat. No.:)

Camptothecin analog-1

Cat. No.: B12379150
M. Wt: 502.5 g/mol
InChI Key: ORAQQWSBJJQICA-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of the Camptothecin (B557342) Scaffold

The journey of camptothecin began in 1966 when Dr. Monroe E. Wall and Dr. Mansukh C. Wani, at the Research Triangle Institute, isolated the natural product from the bark of the Camptotheca acuminata tree, a plant native to China with a history in traditional medicine. wikipedia.orginventionandtech.comrti.org This discovery was part of a large-scale screening of natural products for potential anticancer properties initiated by the National Cancer Institute (NCI). acs.orgacs.org The initial isolation and structural elucidation of camptothecin revealed a unique pentacyclic alkaloid structure. acs.orgnih.gov

Early research demonstrated its potent anticancer activity; however, its clinical development was hampered by poor water solubility and significant adverse effects. wikipedia.orgdrugbank.com A pivotal moment in the history of the camptothecin scaffold came with the discovery of its unique mechanism of action. rti.orgnih.gov In 1985, it was found that camptothecin specifically targets and inhibits DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication, transcription, and recombination. nih.govnih.goviiarjournals.org Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA damage and ultimately triggers apoptosis, or programmed cell death, particularly in rapidly dividing cancer cells during the S-phase of the cell cycle. wikipedia.orgnih.gov This groundbreaking discovery of a novel therapeutic target revitalized interest in camptothecin and spurred extensive research into developing analogs with improved pharmacological properties. nih.govnih.gov

Evolution of Camptothecin Analogs in Preclinical Development

The initial challenges of camptothecin's low solubility and toxicity prompted medicinal chemists to synthesize numerous derivatives to enhance its therapeutic potential. wikipedia.orgresearchgate.net This led to the development of several analogs, with Topotecan (B1662842) and Irinotecan (B1672180) emerging as the most successful and clinically approved derivatives. aacrjournals.orgnih.govresearchgate.net These first-generation analogs were designed to improve water solubility by introducing functional groups, thereby facilitating parenteral administration. aacrjournals.org

The evolution of camptothecin analogs in preclinical development has been driven by several key objectives:

Improving solubility and stability: The lactone ring of camptothecin is essential for its activity but is unstable at physiological pH, hydrolyzing to an inactive carboxylate form. iiarjournals.org Analogs were developed to improve the stability of this active lactone form.

Enhancing antitumor activity: Researchers have explored modifications at various positions of the camptothecin scaffold to increase potency and broaden the spectrum of activity against different tumor types. nih.govoup.com

Overcoming drug resistance: The development of resistance to camptothecin analogs is a significant clinical challenge. iiarjournals.org Research has focused on designing analogs that are not substrates for drug efflux pumps, a common mechanism of resistance. iiarjournals.orgacs.org

Exploring novel mechanisms of action: While the primary target is topoisomerase I, some research suggests that certain analogs may exert their effects through additional or alternative pathways. nih.gov The development of analogs with novel mechanisms of action is an active area of investigation. nih.govrsc.org

Preclinical studies in various cancer models, including xenografts, have been instrumental in evaluating the efficacy of these new analogs. nih.govoup.com For instance, Topotecan demonstrated significant activity against pediatric tumor xenografts, which supported its further clinical investigation in pediatric oncology. nih.gov Similarly, Irinotecan showed a broad spectrum of activity in preclinical models of various solid tumors. nih.gov The development pipeline continues to be active, with several other analogs such as belotecan (B1684226), exatecan (B1662903) mesylate, and karenitecin (B1684462) being investigated in various stages of clinical development. aacrjournals.org

Rationale for Continued Research on Topotecan (Camptothecin Analog-1)

Despite the clinical success of Topotecan and Irinotecan, there is a compelling rationale for the continued academic research on Topotecan. While both are topoisomerase I inhibitors, they exhibit different spectra of antitumor activity and resistance mechanisms. clinicaltrials.gov This suggests that they are not interchangeable and that understanding their distinct properties can lead to more effective therapeutic strategies.

Continued research on Topotecan is driven by the need to:

Optimize its use: Academic studies continue to explore its efficacy in different cancer types and in combination with other therapeutic agents to enhance its clinical benefit. clinicaltrials.govnih.gov

Understand resistance mechanisms: Investigating how cancer cells develop resistance to Topotecan is crucial for developing strategies to overcome it. clinicaltrials.gov This includes studying the role of drug efflux pumps and alterations in the topoisomerase I enzyme. aacrjournals.org

Explore new delivery systems: Research into novel formulations and drug delivery systems for Topotecan aims to improve its therapeutic index by enhancing its delivery to tumor tissues while minimizing systemic exposure.

Scope and Objectives of Academic Research on Topotecan (this compound)

The scope of academic research on Topotecan is broad, encompassing fundamental biology, medicinal chemistry, and translational studies. Key objectives of this research include:

Elucidating detailed mechanisms of action: While its primary target is known, researchers are still investigating the downstream cellular events that follow Topotecan-induced DNA damage and the factors that determine cell fate. nih.govnih.gov

Identifying biomarkers of response and resistance: A major goal is to identify predictive biomarkers that can help select patients who are most likely to benefit from Topotecan and to monitor for the development of resistance. aacrjournals.org

Developing novel analogs and derivatives: Although Topotecan itself is a well-established drug, the camptothecin scaffold continues to be a platform for the design and synthesis of new analogs with improved properties. acs.orgresearchgate.netresearchgate.net Research in this area aims to create next-generation compounds with enhanced efficacy and a better safety profile. nih.govrsc.org

Investigating combination therapies: A significant portion of academic research focuses on evaluating Topotecan in combination with other anticancer drugs, including targeted therapies and immunotherapies, to achieve synergistic effects. nih.gov

Research Findings on Topotecan (this compound)

Research AreaKey Findings
Mechanism of Action Inhibits topoisomerase I, leading to DNA damage and apoptosis. nih.goviiarjournals.org
Preclinical Activity Shows significant antitumor activity in various xenograft models, including pediatric cancers. nih.govoup.com
Drug Resistance Can be a substrate for drug efflux pumps like P-glycoprotein. aacrjournals.org
Combination Therapy Investigated in combination with other agents like irinotecan to potentially enhance efficacy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23FN4O6S B12379150 Camptothecin analog-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23FN4O6S

Molecular Weight

502.5 g/mol

IUPAC Name

N-[[(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]methyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C23H23FN4O6S/c1-4-23(31)15-6-19-20-13(9-28(19)21(29)14(15)10-34-22(23)30)12(8-27(2)35(3,32)33)11-5-17(25)16(24)7-18(11)26-20/h5-7,31H,4,8-10,25H2,1-3H3/t23-/m0/s1

InChI Key

ORAQQWSBJJQICA-QHCPKHFHSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Camptothecin Analog 1

Strategies for the Total Synthesis of Camptothecin (B557342) Analogs

The total synthesis of camptothecin and its analogs is a significant area of research, providing access to novel derivatives that are not available from natural sources. Over the years, numerous synthetic strategies have been developed, often focusing on the efficient construction of the complex pentacyclic core and the stereoselective installation of the chiral center at position C20.

Major synthetic approaches can be broadly categorized:

Friedländer Annulation: This is a widely applied approach that involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a tricyclic ketone to construct the quinoline (B57606) (A/B ring) system of camptothecin. researchgate.netacs.org This method has been instrumental in preparing a wide range of A-ring substituted analogs. nih.gov

Radical Cyclization: Cascade radical cyclization strategies have been employed to build the C-ring of the camptothecin core. acs.org

Diels-Alder Reactions: Cycloaddition strategies, such as the Diels-Alder reaction, have been utilized to construct key carbocyclic rings within the pentacyclic framework. acs.org

Palladium-Catalyzed Reactions: Modern synthetic methods, including palladium-catalyzed cross-coupling and annulation reactions, have enabled more efficient and regioselective syntheses. For instance, a Heck reaction has been used as a key step in the formation of the C-ring. acs.org

These total synthesis routes are crucial for creating analogs with modifications that are difficult or impossible to achieve through semisynthesis, such as altering the fundamental carbon skeleton or introducing substituents at positions not amenable to functionalization from the natural product. A notable achievement is the development of a practical and concise total synthesis of enantiopure camptothecin and its potent derivative SN-38, which avoids column chromatography, making the process more economical for industrial-scale production. acs.org

Semisynthetic Approaches to Camptothecin Analog-1

Semisynthesis, which involves the chemical modification of naturally sourced camptothecin or its hydroxylated derivatives, remains the most common and practical method for producing clinically relevant analogs like Topotecan (B1662842) and Irinotecan (B1672180). mdpi.comtaylorfrancis.com This approach leverages the readily available natural scaffold to introduce functional groups that enhance solubility, stability, and efficacy.

Key semisynthetic strategies include:

Functionalization of 10-hydroxycamptothecin (B1684218) (HCPT): HCPT, which can be isolated from natural sources or produced from CPT, is a key intermediate. The hydroxyl group at the C-10 position is a versatile handle for introducing various substituents to improve water solubility and other properties. biochempeg.com For example, Irinotecan, a prodrug, is synthesized from 10-hydroxy-7-ethylcamptothecin (SN-38). cabidigitallibrary.org

Direct Modification of Camptothecin: Reactions can be performed directly on the CPT molecule. For example, the Tscherniac-Einhorn reaction has been used to introduce new lipophilic amidomethyl and imidomethyl groups at the C-9 position, an area previously difficult to access. researchgate.netacs.org

Semisynthetic methods have been pivotal in the development of the first and second-generation camptothecin drugs used in clinical practice. portico.org

Derivatization Techniques for Enhancing Biological Activity of this compound

The primary goals of derivatization are to improve the therapeutic index of camptothecin by increasing water solubility, enhancing the stability of the active E-ring lactone, and reducing toxicity. biochempeg.comnih.gov

Structure-activity relationship (SAR) studies have identified several key positions on the camptothecin scaffold where modifications can favorably impact its properties. nih.govresearchgate.net

A-Ring (Positions 9, 10, 11): This ring is a major focus for modification. researchgate.net

Position 10: Introduction of a hydroxyl group (as in HCPT and SN-38) or other hydrophilic groups enhances the stability of the crucial topoisomerase I-DNA cleavable complex and can improve solubility. cabidigitallibrary.orgnih.gov

Position 9: Substitution at this position is tolerated. For example, the introduction of a dimethylaminomethyl group at C-9 leads to Topotecan, a water-soluble analog. portico.org Recent methods have enabled the synthesis of new lipophilic derivatives with substitutions at this position. researchgate.net

Position 11: Substituents like fluorine or cyano groups at C-11, often combined with a C-7 ethyl group, have shown enhanced cytotoxicity. cabidigitallibrary.org

B-Ring (Position 7):

Substitution with small alkyl groups, such as an ethyl group (as in SN-38), can increase lipophilicity and antitumor activity. nih.govwikipedia.org This modification is often combined with A-ring substitutions.

E-Ring (Position 20):

The α-hydroxy lactone E-ring is essential for activity, as it interacts with the topoisomerase I enzyme. wikipedia.orgnih.gov The (20S)-configuration is critical; the (20R) isomer is inactive. cabidigitallibrary.orgwikipedia.org

Modifications that open or remove the lactone ring generally lead to a loss of activity. cabidigitallibrary.orgnih.gov However, esterification at the 20-hydroxyl group has been explored to create prodrugs. This strategy can stabilize the lactone ring and improve solubility, with the active form being released in the body. nih.gov

Table 1: Impact of Structural Modifications on Camptothecin Analog Properties

Ring Position Modified Type of Modification Resulting Property Change Example Analog(s)
A-Ring 10 Hydroxylation, Etherification Increased solubility, Enhanced complex stability Topotecan, Irinotecan (via SN-38)
A-Ring 9 Aminomethylation, Amidomethylation Increased solubility, Lipophilicity Topotecan, Novel lipophilic derivatives
B-Ring 7 Alkylation (e.g., ethyl) Increased lipophilicity and potency Irinotecan (via SN-38)
E-Ring 20 Esterification (prodrug approach) Enhanced stability, Modified release Experimental prodrugs

To further improve drug delivery and targeting, camptothecin analogs are often conjugated to other molecules using linkers. biochempeg.com This strategy can create prodrugs or targeted delivery systems.

Polymer Conjugates: Conjugating camptothecin to polymers like poly-L-glutamate can improve solubility and prolong circulation time.

Antibody-Drug Conjugates (ADCs): Attaching a potent camptothecin analog to a monoclonal antibody that targets a specific cancer cell antigen is a highly promising strategy. This approach aims to deliver the cytotoxic payload directly to tumor cells, potentially increasing efficacy and reducing systemic toxicity.

Glycoconjugates: Esterifying the 20-hydroxy group with sugar moieties is another technique to improve solubility and lactone stability. portico.org

These conjugation strategies often involve modifying the A-ring or the 20-hydroxyl group to introduce a suitable attachment point for the linker.

Stereochemical Control in the Synthesis of this compound

The absolute stereochemistry at the C-20 position is crucial for the biological activity of camptothecin analogs, with the (S)-configuration being essential. cabidigitallibrary.orgwikipedia.org Therefore, controlling this stereocenter is a critical challenge in total synthesis.

Asymmetric Synthesis: Modern synthetic strategies focus on the enantioselective synthesis of key intermediates to establish the correct C-20 stereochemistry from the outset. This can involve using chiral catalysts or chiral starting materials.

Diastereoselective Reactions: In some synthetic routes, the stereochemistry is controlled via diastereoselective reactions, where the existing chirality in the molecule influences the outcome of a new stereocenter's formation.

Biosynthesis: Interestingly, studies of the biosynthetic pathway in C. acuminata show that the plant produces multiple diastereomers of intermediate compounds, which are ultimately resolved into the single (20S)-isomer of camptothecin late in the pathway. nih.gov This "multilane highway" approach in nature highlights the complexity of stereochemical control. nih.gov

Achieving high stereoselectivity is paramount for producing a pure, active drug and is a key focus of synthetic efforts. thieme-connect.com

Advanced Analytical Techniques for Structural Elucidation of this compound

A suite of advanced analytical techniques is essential for the purification, characterization, and structural elucidation of new camptothecin analogs.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the separation, purification, and quantification of camptothecin and its derivatives. ubc.canih.gov Reverse-phase columns (e.g., ODS) are commonly used with solvent systems like acetonitrile/water. nih.gov

Semi-preparative and Preparative HPLC: These techniques are used to isolate sufficient quantities of purified analogs for further structural analysis and biological testing. ubc.ca

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the precise chemical structure of a new analog. nih.govubc.caijpsnonline.com Techniques like 1D-TOCSY can help elucidate the stereochemistry of the final products. ubc.ca

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the synthesized compounds and to confirm their purity. nih.govijpsnonline.com It is also a critical tool for metabolite profiling in biological systems. msu.edu

These analytical methods, used in combination, provide the comprehensive data needed to confirm the identity, purity, and structure of newly synthesized camptothecin analogs, ensuring that the desired chemical modifications have been successfully achieved. ubc.caijpsnonline.com

Molecular and Cellular Mechanisms of Action of Camptothecin Analog 1

Interaction with Topoisomerase I: Elucidation of the Ternary Complex

Camptothecin (B557342) Analog-1, like other camptothecin (CPT) derivatives, exerts its cytotoxic effects by targeting human DNA topoisomerase I (Top1). nih.gov Top1 is a critical nuclear enzyme that alleviates torsional stress in DNA during essential cellular processes like replication and transcription. iiarjournals.org It functions by creating a transient single-strand break in the DNA backbone, allowing the DNA to unwind, and then resealing the break. iiarjournals.org This process involves the formation of a temporary covalent intermediate known as the cleavable complex, where the enzyme is linked to the 3'-end of the broken DNA strand via a phosphotyrosine bond. iiarjournals.orgpnas.org

The primary mechanism of action for Camptothecin Analog-1 involves its interaction with this transient Top1-DNA cleavable complex. nih.govbiomedpharmajournal.org The analog does not bind significantly to either Top1 or DNA alone; its specific target is the covalent enzyme-substrate complex. nih.govoup.com By binding to this interface, this compound forms a stable drug-enzyme-DNA ternary complex. biomedpharmajournal.orgnih.gov This stabilization effectively traps the Topoisomerase I enzyme on the DNA, preventing the re-ligation step of its catalytic cycle. iiarjournals.orgpnas.org The conversion of the transient cleavable complex into a long-lived ternary complex is the foundational event for the analog's cellular activity. nih.govnih.gov

Molecular Binding Modes of this compound to Topoisomerase I-DNA Complex

Structural studies, particularly those involving the camptothecin analog Topotecan (B1662842), have provided detailed insights into the molecular binding mode within the ternary complex. pnas.org this compound binds at the site of DNA cleavage through intercalation. pnas.orgnih.gov The planar, polycyclic ring system of the analog inserts itself between the DNA base pairs flanking the enzyme-induced nick, specifically the upstream (-1) and downstream (+1) base pairs. pnas.org This intercalation is a key feature, with the drug molecule orienting itself parallel to the axis of the DNA base pairs, effectively mimicking a base pair itself. pnas.org

This binding is stabilized by a network of specific molecular interactions:

Base Stacking: The planar structure of the analog engages in extensive π-π stacking interactions with the flanking DNA bases, which covers a significant portion of the drug's solvent-accessible surface and is crucial for stabilizing the ternary complex. pnas.orgnih.gov

Conformational Changes: The binding of the analog induces and stabilizes a conformational change in the DNA. It extends the rise between the -1 and +1 base pairs significantly (from approximately 3.6 Å to 7.2 Å) and reduces the helical twist between them. pnas.org This distortion physically separates the reactive 5'-hydroxyl end of the cleaved DNA strand from the 3'-phosphotyrosine bond on the enzyme, sterically hindering the re-ligation reaction. pnas.org

Table 1: Key Molecular Interactions in the Ternary Complex

Interacting Component Type of Interaction Key Residues/Bases Involved Role in Complex Stability
Topoisomerase I Hydrogen Bonding Asp-533, Arg-364, Asn-722 Directly stabilizes the drug molecule in the binding pocket. pnas.org
DNA Intercalation / Stacking -1 and +1 base pairs Provides a major stabilizing force through van der Waals and hydrophobic interactions. pnas.orgnih.gov
DNA Conformational Change Phosphodiester backbone Creates the binding pocket and prevents DNA re-ligation. pnas.org

Stabilization of Covalent Topoisomerase I-DNA Intermediates by this compound

The fundamental role of this compound is to act as an uncompetitive inhibitor by specifically stabilizing the Top1-DNA covalent intermediate. iiarjournals.orgpnas.org The enzyme's normal catalytic cycle involves a rapid equilibrium between DNA cleavage and re-ligation. This compound disrupts this equilibrium by trapping the intermediate, effectively poisoning the enzyme. iiarjournals.orgd-nb.info

The stabilization prevents the crucial DNA re-ligation step. nih.govpnas.org By intercalating into the cleavage site, the analog physically obstructs the reunion of the broken DNA strand. pnas.orgd-nb.info The distance between the 5'-hydroxyl group of the nicked strand and the enzyme-linked 3'-phosphate is increased to a point where nucleophilic attack and subsequent bond formation are impossible. pnas.org This transforms the Top1 enzyme from a tool for managing DNA topology into a source of DNA damage, as the stabilized complex represents a single-strand break linked to a bulky protein adduct. iiarjournals.orgpnas.org The persistence of these ternary complexes varies among different camptothecin analogs and is a key determinant of their cytotoxic potential. nih.gov

Downstream Cellular Events Induced by this compound

The formation of the stable ternary complex is the initial molecular lesion, which subsequently triggers a cascade of downstream cellular events. iiarjournals.orgnih.gov These events are not caused by the complex itself in isolation, but by its interaction with cellular machinery. The primary mechanism of cytotoxicity arises when a DNA replication fork collides with the trapped Top1-DNA complex during the S-phase of the cell cycle. nih.govd-nb.info This collision leads to the conversion of the single-strand break into a highly lethal, irreversible double-strand DNA break (DSB). iiarjournals.orgd-nb.info

Collisions with the transcription machinery can also trap the cleavable complexes, contributing to cytotoxicity, and can lead to the degradation of both Top1 and the stalled RNA polymerase. nih.goviiarjournals.org These DNA lesions initiate a robust cellular response, activating complex signaling pathways that ultimately determine the cell's fate—be it cell cycle arrest, DNA repair, or programmed cell death. d-nb.infospandidos-publications.com

DNA Damage Response Pathways Activated by this compound

The generation of DNA double-strand breaks by this compound serves as a critical signal that activates extensive DNA Damage Response (DDR) pathways. d-nb.info These pathways function as cellular surveillance systems to detect the damage, halt cell cycle progression, and initiate repair. In response to treatment with camptothecin analogs like gimatecan, cells activate multiple checkpoint gatekeeper proteins through phosphorylation. d-nb.info

Key activated DDR proteins include:

ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related): These are master kinases that recognize DSBs and stalled replication forks, respectively, and initiate the signaling cascade. d-nb.infoplos.org

CHK1 and CHK2 (Checkpoint Kinases 1 and 2): These are downstream kinases activated by ATR and ATM, respectively. They phosphorylate a host of effector proteins to enforce cell cycle arrest and promote repair. d-nb.info

Histone H2AX: Phosphorylation of H2AX to form γ-H2AX is one of the earliest markers of a DSB, serving as a beacon to recruit repair factors to the site of damage. d-nb.info

p53: This tumor suppressor protein is a critical node in the DDR. Its activation and phosphorylation can lead to the transcription of genes that induce cell cycle arrest (like p21) or apoptosis. d-nb.info

BRCA1: This protein is involved in the repair of DSBs, primarily through the homologous recombination (HR) pathway. d-nb.infonih.gov

The activation of these pathways underscores the cell's attempt to manage the severe DNA damage inflicted by the analog. d-nb.inforesearchgate.net

Table 2: Key Proteins in the DNA Damage Response to this compound

Protein Function in DDR Consequence of Activation
ATM/ATR Master sensor kinases Initiate phosphorylation cascade, activate CHK2/CHK1. d-nb.infoplos.org
CHK1/CHK2 Checkpoint effector kinases Mediate cell cycle arrest. d-nb.info
γ-H2AX Damage site marker Recruits DNA repair factors to double-strand breaks. d-nb.info
p53 Transcription factor Induces expression of cell cycle inhibitors (e.g., p21) and pro-apoptotic proteins. d-nb.info
BRCA1 Repair factor Participates in homologous recombination-mediated repair of DSBs. d-nb.info

Induction of Apoptosis and Necrosis by this compound in Cellular Models

When the DNA damage induced by this compound is too extensive to be repaired, the cell is directed towards programmed cell death, primarily through apoptosis. nih.gov This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and membrane blebbing. nih.gov

The apoptotic cascade is often initiated via the intrinsic or mitochondrial pathway. spandidos-publications.comnih.gov Studies with analogs like NSC606985 show an increase in the levels of pro-apoptotic proteins Bax and Bak, which leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event triggers the activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3. d-nb.info Activated caspase-3 then cleaves a variety of cellular substrates, leading to the systematic dismantling of the cell. nih.govd-nb.info The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical, and a shift towards the former promotes cell death. nih.govd-nb.info

While apoptosis is the primary mode of cell death at lower concentrations, some studies indicate that at higher concentrations, camptothecins can induce necrosis. nih.gov This is typically characterized by cellular swelling and the loss of plasma membrane integrity, which can be measured by the release of enzymes like lactate (B86563) dehydrogenase (LDH). nih.gov

Cell Cycle Arrest Mechanisms Triggered by this compound

As an integral part of the DNA damage response, cells treated with this compound activate cell cycle checkpoints to halt proliferation and provide time for DNA repair. aacrjournals.org The specific phase of the cell cycle in which arrest occurs can vary depending on the specific analog and the cellular context.

S-Phase Arrest: Many camptothecin analogs, such as gimatecan, induce a strong arrest in the S-phase. d-nb.info This is a direct consequence of the drug's mechanism, as the collision between replication forks and the ternary complex generates the most potent DNA lesions during this phase. nih.govd-nb.info

G2-Phase Arrest: Camptothecin treatment is also frequently associated with a G2-phase arrest, preventing cells with damaged DNA from entering mitosis. aacrjournals.org

G0/G1-Phase Arrest: Interestingly, some novel derivatives like ZBH-01 have been shown to induce arrest in the G0/G1 phase, a different pattern from the S-phase arrest typically caused by older analogs like irinotecan (B1672180)/SN-38. nih.gov

This cell cycle arrest is mechanistically driven by the DDR pathways. The activation of p53 leads to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. d-nb.infotandfonline.com Elevated p21 levels inhibit the activity of CDK2/cyclin complexes (such as Cyclin A and Cyclin E), which are essential for S-phase progression and the G1/S transition, thereby enforcing the cell cycle block. nih.govd-nb.info

Exploration of Novel Molecular Targets Beyond Topoisomerase I for this compound

While the primary mechanism of action for many camptothecin derivatives is the inhibition of topoisomerase I (Top1), a growing body of research indicates that certain analogues may exert their biological effects through alternative molecular pathways. nih.govnih.govresearchgate.net This exploration into novel targets is driven by observations where the antitumor or antiviral efficacy of some analogues does not correlate with their Top1 inhibitory activity. nih.govresearchgate.net Such findings suggest a broader and more complex pharmacological profile for the camptothecin class of compounds than previously understood. The investigation into these non-Top1-mediated mechanisms opens up new avenues for the development of next-generation analogues with potentially improved efficacy and reduced toxicity. nih.gov

Research has identified specific camptothecin analogues that function independently of Top1 inhibition, targeting key proteins involved in cancer cell survival and viral replication. nih.govresearchgate.net For instance, the camptothecin analogue FL118 has been shown to modulate the expression of several anti-apoptotic proteins. nih.gov Another analogue, O2-16, which lacks activity against Top1, has demonstrated broad antiviral effects against HIV-1 by targeting a viral protein. researchgate.netnih.gov These discoveries underscore the potential for camptothecin analogues to have diverse mechanisms of action.

Further evidence supporting the existence of alternative targets comes from studies on other camptothecin derivatives. For example, a discrepancy between the potent anti-leukemia activity and the weak Top1 inhibition of analogues like 10-NH2-(RS)-CPT and 11-CN-(RS)-CPT points towards the involvement of other molecular targets. nih.govresearchgate.net Additionally, the parent compound, camptothecin, has been reported to exhibit inhibitory effects on NRF2, a key regulator of cellular resistance to oxidative stress. researchgate.net In a similar vein, the approved drug topotecan has been suggested to interact with the 60S ribosomal protein RPL15. mdpi.com While not directly about "this compound," these findings collectively support the hypothesis that the camptothecin scaffold can interact with a wider range of cellular targets than just Top1.

Detailed Research Findings on Novel Targets

The investigation into non-Top1 targets has yielded specific examples of camptothecin analogues with well-defined alternative mechanisms of action. The following table summarizes key findings from this area of research:

Camptothecin AnalogNovel Molecular Target(s)Observed Effect(s)Research Context
FL118 Survivin, Mcl-1, XIAP, cIAP2Down-regulation of gene expressionAntitumor Activity
O2-16 HIV-1 Vif proteinInhibition of Vif-dependent APOBEC3G degradationAntiviral Activity

In the realm of antiviral research, the camptothecin analogue O2-16 has been identified as a potent inhibitor of HIV-1 replication. researchgate.netnih.gov This activity is particularly noteworthy as O2-16 is inactive against Top1. researchgate.net Its mechanism of action involves the disruption of the HIV-1 Vif protein's function, specifically preventing the Vif-mediated degradation of the cellular restriction factor APOBEC3G. researchgate.netnih.gov This allows APOBEC3G to be packaged into new viral particles, where it induces hypermutation of the viral genome, thereby neutralizing the virus. researchgate.net Molecular modeling studies have suggested that O2-16 may bind near a critical motif in the Vif protein that is essential for its function. researchgate.netnih.gov

These findings highlight a new paradigm for the development of camptothecin-based therapeutics, where the focus shifts from solely targeting Top1 to exploring other critical cellular and viral proteins. nih.gov This approach could lead to the creation of novel agents with unique therapeutic profiles and applications beyond traditional chemotherapy.

Preclinical Efficacy Studies and in Vitro / in Vivo Model Systems for Camptothecin Analog 1

In Vitro Cytotoxicity and Antiproliferative Assays of Camptothecin (B557342) Analog-1

The initial phase of preclinical testing for Camptothecin analog-1 involves in vitro assays to determine its direct effect on cancer cells. These experiments measure the compound's ability to inhibit cell proliferation and induce cell death.

Cell Line Selection and Methodologies for this compound Screening

To assess the breadth of its anticancer activity, this compound has been screened against a diverse panel of human cancer cell lines representing various tumor types. The selection of these cell lines is based on their relevance to human cancers and includes, but is not limited to, glioblastoma, colon cancer, and mammary adenocarcinoma cell lines researchgate.net. Specific examples include cell lines known for their resistance to standard chemotherapies, which helps to determine if the analog can overcome existing treatment challenges researchgate.net.

Several established methodologies are employed to measure the cytotoxic and antiproliferative effects of the analog. These assays provide quantitative data on cell viability and growth inhibition. Common techniques used in the screening of camptothecin analogs include:

Vital dye exclusion: This method assesses cell membrane integrity to distinguish live from dead cells.

Colony formation assays: This technique measures the ability of single cells to proliferate and form colonies, providing insight into long-term cytotoxic effects researchgate.net.

MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells researchgate.net. This is a widely used method to determine cytotoxicity after exposure to a compound selleckchem.com.

Sulforhodamine B (SRB) assay: This assay relies on the measurement of cellular protein content to determine cell density, providing another measure of cell growth inhibition.

Dose-Response Profiling and IC50 Determination for this compound

A crucial component of in vitro analysis is establishing a dose-response profile for this compound. Cells are exposed to a range of concentrations of the compound to determine the relationship between dose and the extent of growth inhibition researchgate.net. This profiling is essential for calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of the analog required to inhibit 50% of cancer cell growth. The IC50 value is a standard measure of a compound's potency.

Studies have shown that camptothecin analogs exhibit potent activity, often in the nanomolar range, against various cancer cell lines selleckchem.com. For instance, the parent compound, camptothecin, has demonstrated IC50 values of 0.089 µM in MCF7 (luminal breast cancer) and 0.067 µM in HCC1419 (HER2 subtype breast cancer) cell lines medchemexpress.com. The evaluation of new analogs involves comparing their IC50 values to those of established drugs like Topotecan (B1662842) and Irinotecan (B1672180) to gauge relative potency.

Cell LineCancer TypeReported IC50 (µM)
MCF7Breast Cancer (Luminal)0.089
HCC1419Breast Cancer (HER2 Subtype)0.067
HT29Colon Cancer0.037 - 0.048
LOXMelanoma0.037 - 0.048
SKOV3Ovarian Cancer0.037 - 0.048

In Vivo Efficacy Assessment of this compound in Preclinical Animal Models

Following promising in vitro results, this compound is evaluated in preclinical animal models to assess its antitumor efficacy in a living system. These in vivo studies are fundamental for understanding how the compound affects tumor growth and progression.

Xenograft and Syngeneic Models for this compound Evaluation

Two primary types of mouse models are used for the in vivo assessment of cancer therapeutics:

Xenograft Models: These models involve the implantation of human cancer cells or tumors into immunodeficient mice enamine.net. This allows for the direct evaluation of a compound's effect on human tumors. Numerous xenograft models have been used to test camptothecin analogs, including those for colon, lung, breast, and pancreatic cancers researchgate.netmdpi.com. For example, the analog IT-101 was evaluated in a broad panel of subcutaneous xenografts, including LS174T and HT29 (colorectal), H1299 (non-small-cell lung), H69 (small-cell lung), Panc-1 (pancreatic), and MDA-MB-231 (breast) researchgate.net. Other analogs have been tested in models of mammary adenocarcinoma and metastatic colon cancer researchgate.netnih.gov.

Syngeneic Models: These models use murine tumor cells implanted into immunocompetent mice of the same genetic background researchgate.nettaconic.comcriver.com. The key advantage of syngeneic models is the presence of a fully functional immune system, which is crucial for evaluating therapies that may have an immunomodulatory effect or to understand the interaction between the chemotherapy and the host immune response criver.comtd2inc.comexplicyte.comchampionsoncology.com. Common syngeneic models used in oncology research include CT26 and MC38 (colon), 4T1 (breast), and B16-F10 (melanoma) criver.comoncodesign.comcriver.com.

Tumor Growth Inhibition Studies with this compound

The primary endpoint in in vivo studies is the measurement of tumor growth inhibition. The efficacy of this compound is determined by comparing the tumor volume and growth rate in treated animals to an untreated control group.

Significant antitumor activity has been documented for various camptothecin analogs in these models. The analog IT-101 demonstrated significant antitumor effects in multiple xenograft models, leading to complete tumor regression in all animals bearing H1299 lung cancer tumors researchgate.net. Another analog, CPT417, was found to be significantly more effective in delaying tumor growth compared to the established drug Topotecan in a mammary adenocarcinoma model researchgate.net. Furthermore, studies on 9-Amino-20(S)-camptothecin in a metastatic liver cancer model showed a 3.3- to 5.7-fold increase in survival rates compared to controls nih.gov. These results highlight the potent ability of these analogs to inhibit tumor growth in vivo.

Camptothecin AnalogAnimal ModelKey Efficacy Finding
IT-101H1299 Lung Cancer XenograftComplete tumor regression observed in all treated animals. researchgate.net
IT-101Resistant Xenografts (MDA-MB-231, Panc-1, HT29)Effective in tumors resistant to Irinotecan. researchgate.net
CPT417Mammary Adenocarcinoma XenograftSignificantly more effective in causing tumor growth delay compared to Topotecan. researchgate.net
9-Amino-20(S)-camptothecinColon Adenocarcinoma Liver Metastasis XenograftIncreased survival rates 3.3- and 5.7-fold relative to untreated controls. nih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Models Treated with this compound

Pharmacodynamic (PD) biomarkers are crucial in preclinical studies to demonstrate that a drug is engaging its intended target and eliciting a biological response. For camptothecin analogs, which function as topoisomerase I inhibitors, PD biomarker analysis focuses on measuring the direct and indirect consequences of enzyme inhibition in cancer cells and animal models.

The primary mechanism of action for camptothecin derivatives is the stabilization of the topoisomerase I-DNA cleavage complex. This action prevents the re-ligation of single-strand DNA breaks, which are then converted into cytotoxic double-strand breaks (DSBs) during the S-phase of the cell cycle when replication forks collide with these complexes. nih.govdrugbank.com Therefore, the most relevant PD biomarkers are those that quantify this specific form of DNA damage.

A key and widely used biomarker for this purpose is the phosphorylated form of the histone variant H2AX, known as gamma-H2AX (γ-H2AX). nih.govmagtechjournal.com Following the formation of a DSB, H2AX is rapidly phosphorylated at serine 139 by kinases like ataxia telangiectasia-mutated (ATM). nih.gov This event triggers the recruitment of DNA repair proteins, and the resulting accumulation of γ-H2AX at the site of damage can be visualized as distinct nuclear foci. nih.govresearchgate.net

Several preclinical studies have established that the induction of γ-H2AX is a sensitive and reliable biomarker for the activity of camptothecin analogs. nih.govnih.gov Key findings from these analyses include:

Dose-Dependent Induction: The formation of γ-H2AX foci occurs in a dose-dependent manner in cells treated with camptothecin analogs. nih.gov

Time-Course Correlation: The appearance of γ-H2AX correlates with exposure time to the drug, while its subsequent reduction can indicate DNA repair. nih.gov

In Vivo Applicability: The γ-H2AX assay has been successfully applied in in vivo models, including the analysis of circulating tumor cells (CTCs) from treated subjects. This allows for real-time monitoring of drug activity in a minimally invasive manner. nih.gov For instance, in one study, changes in γ-H2AX levels in CTCs were used to monitor the pharmacodynamic effects of topotecan. nih.gov

In addition to γ-H2AX, other methods are used to confirm target engagement. Assays that directly measure the formation of the covalent topoisomerase I-DNA complexes are critical for characterizing the potency of new analogs and understanding mechanisms of drug resistance. nih.gov

Comparative Efficacy of this compound with Other Camptothecin Derivatives

The development of new camptothecin analogs is driven by the goal of improving upon the efficacy, solubility, and stability of earlier compounds like the parent camptothecin, topotecan, and irinotecan. Preclinical studies involving direct comparisons in various in vitro and in vivo models are essential for identifying superior candidates.

In Vitro Potency: Head-to-head comparisons in cancer cell lines often reveal significant differences in cytotoxic potency. For example, a novel class of 7-silylcamptothecins, known as silatecans, demonstrated superior activity in high-grade glioma cell lines. One of the most active silatecans, DB67, was found to be at least 10-fold more potent than topotecan and showed potency comparable to SN-38, the highly active metabolite of irinotecan. aacrjournals.org Topotecan itself has shown broad in vitro activity, with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.71 nM to 489 nM across a diverse panel of pediatric solid tumor and acute lymphoblastic leukemia cell lines. nih.gov

Table 1: Comparative In Vitro Efficacy of Camptothecin Derivatives
CompoundCompared ToCancer ModelKey FindingSource
DB67 (Silatecan)TopotecanHigh-Grade Glioma Cell LinesAt least 10-fold more potent than Topotecan. aacrjournals.org
DB67 (Silatecan)SN-38High-Grade Glioma Cell LinesPotency was at least comparable to SN-38. aacrjournals.org
SN-38Irinotecan (CPT-11)Various Human Tumor Cell LinesApproximately 100 to 1,000-fold more cytotoxic than its parent prodrug, Irinotecan. eur.nl
TopotecanN/APediatric Solid Tumor & ALL XenograftsBroad activity with IC50 values ranging from 0.71 nM to 489 nM. nih.gov

Irinotecan (CPT-11) has demonstrated a broad spectrum of antitumor activity in preclinical in vivo models. abap.co.in Its efficacy is highly dependent on the treatment schedule, a factor linked to its S-phase specific cytotoxicity. abap.co.incancernetwork.com A key feature of irinotecan is its role as a prodrug, which is converted by carboxylesterase enzymes into the much more active SN-38. aacrjournals.orgnih.gov This bioconversion may contribute to a higher response rate in many solid tumors compared to other analogs like topotecan and 9-aminocamptothecin. aacrjournals.org

Preclinical testing of topotecan showed significant, schedule-dependent efficacy against xenografts from various childhood solid tumors, including neuroblastoma, rhabdomyosarcoma, and Ewing sarcoma. nih.gov In a comprehensive study by the Pediatric Preclinical Testing Program, topotecan significantly increased event-free survival in 32 of 37 solid tumor xenografts and induced objective responses (complete or partial tumor regression) in multiple models. nih.gov

Table 2: Comparative In Vivo Efficacy of Camptothecin Derivatives
CompoundCancer ModelKey Efficacy MetricFindingSource
Irinotecan (CPT-11)Human Myeloid (HL60) XenograftsTumor RegressionAchieved 100% complete tumor regression on a daily x 5 schedule. cancernetwork.com
TopotecanPediatric Solid Tumor & ALL XenograftsEvent-Free Survival (EFS) & Objective ResponseSignificantly increased EFS in 87% of solid tumor models; induced objective responses in Wilms tumor, rhabdomyosarcoma, and neuroblastoma. nih.gov
DB67 (Silatecan)Malignant Glioma (U87) XenograftsTumor Growth InhibitionDemonstrated concentration-dependent tumor growth inhibition (up to 73% at 10 mg/kg/day). aacrjournals.org

These comparative studies are fundamental to identifying next-generation camptothecin analogs with superior therapeutic profiles for further clinical development.

Mechanisms of Resistance to Camptothecin Analog 1

Topoisomerase I Alterations Mediating Resistance to Camptothecin (B557342) Analog-1

Alterations in topoisomerase I (Top1), the sole molecular target of camptothecin and its analogs, represent a primary mechanism of resistance. aacrjournals.orgnih.gov These changes can be either quantitative, involving a reduction in the amount of the enzyme, or qualitative, arising from mutations that decrease the drug's affinity for the Top1-DNA covalent complex. aacrjournals.orgaacrjournals.org

Mutations within the TOP1 gene can confer resistance to camptothecin analogs by altering the drug's binding site. aacrjournals.orgpnas.org These mutations can be categorized into two main classes. The first class includes changes to amino acid residues that are in direct contact with the drug, thereby interfering with the drug-enzyme interaction. pnas.org The second class involves mutations that modify the enzyme's interaction with DNA, which in turn destabilizes the binding site for the drug. pnas.org

Structural studies of the ternary complex of human topoisomerase I, DNA, and the camptothecin analog topotecan (B1662842) have provided significant insights into these resistance mechanisms. pnas.org For instance, the mutation of asparagine at position 722 to serine (Asn722Ser) eliminates a water-mediated hydrogen bond between the enzyme and the drug, leading to resistance. nih.govpnas.orgrcsb.org Similarly, a mutation of phenylalanine at position 361 to serine (Phe361Ser) has also been identified as conferring resistance. nih.govrcsb.org Other mutations found in camptothecin-resistant cells include those at residues Arg-364, Asp-533, Gly-363, Ala-653, Glu-418, and Thr-729. pnas.org

In some camptothecin-producing plants, which must avoid the toxic effects of their own metabolite, mutations in Top1 have been observed that confer resistance. pnas.org Three specific amino acid substitutions identified in these plants are Asn421Lys, Leu530Ile, and Asn722Ser, with the latter being identical to a mutation found in resistant human cancer cells. pnas.org The E418K mutation has also been identified in a human nasopharyngeal carcinoma cell line resistant to camptothecin. aacrjournals.org

Mutation Location/Domain Effect on Camptothecin Analog-1 Binding Reference(s)
Phe361Ser Subdomain IAlters hydrophobic interactions in the binding pocket. nih.govpnas.org
E418K Subdomain IReduces Topoisomerase I-DNA interactions, indirectly affecting drug binding. aacrjournals.org
Asn421Lys -Confers resistance; identified in CPT-producing plants. pnas.org
Leu530Ile -Confers resistance; identified in CPT-producing plants. pnas.org
Asp-533 -Direct contact with the drug; mutation leads to resistance. pnas.org
Asn722Ser Linker DomainEliminates a water-mediated hydrogen bond with the drug. nih.govpnas.orgpnas.org

A reduction in the cellular levels of topoisomerase I is another key mechanism of resistance to camptothecin analogs. nih.govnih.gov Cells with lower amounts of the target enzyme form fewer drug-stabilized cleavable complexes, leading to diminished cytotoxic effects. aacrjournals.org This downregulation can occur at both the protein and messenger RNA (mRNA) levels. aacrjournals.orgnih.gov Studies have shown that some cancer cell lines selected for resistance to camptothecin analogs exhibit a marked decrease in Top1 protein and mRNA levels. aacrjournals.orgnih.govnih.gov For instance, human glioblastoma cells selected for resistance to homocamptothecin (B1245609) showed a primary resistance mechanism of reduced Top1 expression at the transcriptional level. nih.gov In some resistant cell lines, treatment with camptothecin analogs can induce a more pronounced and sustained reduction in Top1 mRNA abundance compared to sensitive parental cells. nih.gov Furthermore, nitric oxide has been shown to down-regulate topoisomerase I protein levels, which can induce resistance to camptothecin in human breast cancer cells. plos.org

Efflux Pump Overexpression and Altered Cellular Accumulation of this compound

Reduced intracellular accumulation of camptothecin analogs, mediated by the overexpression of ATP-binding cassette (ABC) transporters, is a well-established mechanism of multidrug resistance. frontiersin.org These transporters function as energy-dependent efflux pumps that actively remove chemotherapeutic agents from the cell, thereby lowering their intracellular concentration and limiting their cytotoxic effects. aacrjournals.orgfrontiersin.org

The ABC transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is frequently implicated in resistance to camptothecin analogs like topotecan and SN-38, the active metabolite of irinotecan (B1672180). iomcworld.comfrontiersin.orgnih.gov Overexpression of ABCG2 has been observed in various cancer cell lines selected for resistance to these drugs. frontiersin.orgd-nb.info Another ABC transporter, P-glycoprotein (P-gp/MDR1/ABCB1), can also contribute to resistance, although its effect on some camptothecin analogs may be more limited. aacrjournals.orgiiarjournals.org The overexpression of these efflux pumps can be a significant factor in both intrinsic and acquired resistance in a clinical setting. aacrjournals.org For example, topotecan resistance has been linked to the overexpression of ABCG2 in human breast cancer cells and both ABCG2 and ABCB1 in ovarian cancer cells. frontiersin.org

Efflux Pump Gene Name Camptothecin Analogs Affected Significance in Resistance Reference(s)
P-glycoprotein (P-gp) ABCB1TopotecanContributes to resistance, though may be less effective against some analogs. aacrjournals.orgiiarjournals.org
Breast Cancer Resistance Protein (BCRP) ABCG2Topotecan, SN-38A major mechanism of resistance, significantly reducing intracellular drug levels. iomcworld.comfrontiersin.orgnih.gov
Multidrug Resistance-Associated Protein (MRP) -Camptothecin-11 (oral absorption)Can limit oral absorption in intestinal epithelia. iomcworld.com

DNA Repair Pathway Activation as a Resistance Mechanism to this compound

The cytotoxicity of camptothecin analogs stems from their ability to trap topoisomerase I in a covalent complex with DNA, leading to DNA single- and double-strand breaks (DSBs) when the replication fork collides with this complex. mdpi.comiiarjournals.org Consequently, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity or resistance to these drugs. nih.goviiarjournals.org

An important early step in the cellular response to camptothecin-induced DNA damage is the degradation of the DNA-bound topoisomerase I. iiarjournals.orgnih.gov This process is mediated by the ubiquitin-proteasome pathway and is crucial for allowing DNA repair machinery to access the damaged site. nih.govoncotarget.com Cells that can rapidly degrade Top1 are often more resistant to camptothecin. iiarjournals.orgnih.gov The Ku70/Ku80 heterodimer, a key component of the non-homologous end joining (NHEJ) pathway for DSB repair, has been shown to bind to Top1. Subsequently, the DNA-dependent protein kinase (DNA-PKcs) phosphorylates Top1, marking it for ubiquitination by BRCA1 and subsequent degradation. nih.gov Higher basal levels of phosphorylated Top1 can lead to faster degradation and increased resistance. nih.gov

Furthermore, the efficiency of DSB repair pathways, such as homologous recombination (HR) and NHEJ, can influence cellular resistance. mdpi.comiiarjournals.org While impaired DSB repair can render cells hypersensitive to camptothecins, enhanced repair capacity can contribute to resistance. iiarjournals.org

Apoptotic Pathway Evasion in Response to this compound

Apoptosis, or programmed cell death, is a major mechanism by which camptothecin analogs eliminate cancer cells. nih.govnih.gov Evasion of this process is a hallmark of cancer and a significant mechanism of chemoresistance. aacrjournals.orgnih.gov Cancer cells can develop resistance to camptothecin analogs by altering the balance of pro- and anti-apoptotic proteins. aacrjournals.orgiiarjournals.org

One key anti-apoptotic factor that can be activated in response to camptothecin-induced DNA damage is the transcription factor nuclear factor-kappa B (NF-κB). nih.goviiarjournals.org Activation of NF-κB can suppress apoptosis and promote cell survival. iiarjournals.org Studies have shown that inhibiting NF-κB can enhance camptothecin-induced apoptosis. iiarjournals.org

The apoptotic response to camptothecin analogs is also modulated by the expression levels of proteins in the Bcl-2 family and the tumor suppressor p53. plos.orgnih.gov For example, the proto-oncogene c-Myc, which can sensitize cells to apoptosis, has been shown to modulate the apoptotic response to camptothecin in colon carcinoma cells. researchgate.net Cells with higher levels of c-Myc expression were more sensitive to camptothecin-induced apoptosis. researchgate.net In some resistant cell lines, a shift in gene expression profiles is observed, favoring cell survival pathways and downregulating pro-apoptotic signals. aacrjournals.org For instance, resistance can be associated with an upregulation of anti-apoptotic factors and a blunted apoptotic response even in the presence of the drug. aacrjournals.org

Development of Strategies to Overcome Resistance to this compound

Overcoming resistance to camptothecin analogs is a critical goal in cancer therapy, and several strategies are being explored. nih.govresearchgate.net These approaches aim to circumvent the known resistance mechanisms.

One major strategy is the development of novel camptothecin analogs that are not substrates for efflux pumps like ABCG2 and P-gp. iomcworld.comnih.gov For example, the novel analog FL118 has been shown to be insensitive to ABCG2 expression and can overcome resistance to irinotecan and topotecan in preclinical models. nih.govd-nb.info FL118 is not a substrate for P-gp or ABCG2, which allows it to bypass this common resistance mechanism. nih.gov

Another approach involves the co-administration of inhibitors of these efflux pumps. frontiersin.org For example, the ABCG2 inhibitor Ko143 can reverse ABCG2-mediated resistance and restore sensitivity to camptothecin analogs in resistant cells. frontiersin.orgd-nb.info

Drug delivery systems, such as liposomes, nanoparticles, and antibody-drug conjugates (ADCs), represent another promising strategy. researchgate.netmdpi.comresearchgate.net These systems can enhance the therapeutic index of camptothecin analogs by improving their solubility, stability, and tumor-specific delivery. researchgate.netmdpi.com For instance, liposomal irinotecan (Onivyde®) and ADCs that deliver camptothecin payloads, such as trastuzumab deruxtecan (B607063) (Enhertu®) and sacituzumab govitecan (Trodelvy®), have demonstrated significant clinical efficacy and have received regulatory approval. mdpi.com These advanced formulations can help overcome resistance by increasing the local concentration of the drug at the tumor site and potentially bypassing efflux pump-mediated resistance. researchgate.net

Advanced Delivery Systems and Formulation Strategies for Camptothecin Analog 1 Preclinical Focus

Nanoparticle-Based Delivery of Camptothecin (B557342) Analog-1

Nanoparticle-based delivery systems are a promising approach for improving the therapeutic index of Camptothecin analogs. mdpi.com These systems can encapsulate hydrophobic drugs like CPT, protecting the active lactone form from hydrolysis in the bloodstream and facilitating passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com Pegylated liposomal formulations, such as S-CKD602, a liposomal formulation of the camptothecin analog CKD-602, have been developed to extend plasma exposure and improve tumor delivery. nih.gov Preclinical studies with S-CKD602 demonstrated a significantly prolonged plasma half-life and increased drug exposure in tumors compared to the non-liposomal drug. nih.gov In mice, the plasma exposure of S-CKD602 was about 25-fold greater than that of non-liposomal CKD-602. nih.gov Furthermore, these liposomal formulations have shown a 3- to 10-fold increase in the therapeutic index in preclinical models compared to the free drug. mdpi.com Another example is a liposome-entrapped formulation of SN-38 (LE-SN-38), which showed a favorable pharmacokinetic profile and could be administered safely at therapeutically effective doses in preclinical models. iiarjournals.org In a human pancreatic tumor model, LE-SN-38 inhibited tumor growth by up to 98%. iiarjournals.org

Liposomal formulations can also be designed for targeted delivery. For instance, folate-modified liposomes loaded with SN-38 demonstrated enhanced cellular uptake and cytotoxicity in MCF-7 breast cancer cells, which overexpress folate receptors. dovepress.com

Table 1: Preclinical Data on Liposomal Formulations of Camptothecin Analogs

Formulation Camptothecin Analog Key Preclinical Findings Reference(s)
S-CKD602 CKD-602 ~25-fold greater plasma exposure than non-liposomal drug in mice; 3-fold longer tumor exposure. nih.gov
LE-SN38 SN-38 Elimination half-life of 6.38 hours in mice; 98% tumor growth inhibition in a pancreatic tumor model. iiarjournals.org
Folate-modified liposomes SN-38 Increased cellular uptake and cytotoxicity in folate receptor-positive cancer cells. dovepress.com

This table is based on data from preclinical studies and is for informational purposes only.

Polymeric nanoparticles, often made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), offer another versatile platform for delivering Camptothecin analogs. mdpi.commums.ac.ir These nanoparticles can encapsulate CPT, protecting it from degradation and enabling controlled release. nih.gov For example, CPT-loaded PLGA nanoparticles with an average diameter of about 100 nm have been developed, achieving a high drug loading of approximately 25% by weight. nih.gov In preclinical studies, these nanoparticles demonstrated a significant survival benefit in animal models of intracranial tumors. nih.gov

The encapsulation of irinotecan (B1672180), a CPT analog, in PLGA nanoparticles has also been explored. mums.ac.ir These nanoparticles showed a sustained release of the drug and stronger cytotoxicity against HT-29 cancer cells compared to the free drug. mums.ac.ir Furthermore, the acidic microclimate within PLGA microspheres has been shown to stabilize the active lactone form of 10-hydroxycamptothecin (B1684218) for extended periods. mums.ac.ir Another study reported that irinotecan-loaded PLGA nanoparticles could release the drug continuously for 14 days and significantly prolonged the retention time of both irinotecan and its active metabolite, SN-38, in vivo. mdpi.com

Micellar formulations, which are self-assembling structures of amphiphilic block copolymers, are also being investigated for the delivery of Camptothecin analogs. researchgate.net NK012, a micellar formulation of SN-38, has entered clinical trials. researchgate.net These systems can improve the solubility and stability of hydrophobic drugs.

Dendrimers, which are highly branched, well-defined macromolecules, offer a unique platform for drug delivery. govst.eduresearchgate.net They can encapsulate hydrophobic drugs within their core. Polyester dendrimers have been used to encapsulate 10-hydroxycamptothecin (10HCPT) and its more hydrophobic analog, 7-butyl-10-aminocamptothecin (BACPT). mdpi.comaacrjournals.org This encapsulation significantly increased the aqueous solubility of these compounds. aacrjournals.org For example, the dendrimer encapsulation enhanced the aqueous solubility of BACPT to 440 μmol/L. aacrjournals.org In vitro studies showed that dendrimer-encapsulated 10HCPT and BACPT exhibited enhanced cytotoxicity against various cancer cell lines compared to the free drugs, which was attributed to increased cellular uptake and retention. govst.eduaacrjournals.org For instance, the IC50 value for dendrimer-encapsulated 10HCPT was reduced from 72.0 to 10.1 nmol/L in MCF-7 cells. mdpi.com

Antibody-Drug Conjugates (ADCs) Incorporating Camptothecin Analog-1

Antibody-drug conjugates (ADCs) represent a highly targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. mdpi.combiorxiv.org Several ADCs incorporating Camptothecin analogs as payloads have shown promising preclinical and clinical results. mdpi.comresearchgate.net These ADCs bind to specific antigens on the surface of cancer cells, leading to internalization and release of the cytotoxic payload directly within the target cells. nih.gov

A notable example is an ADC developed with a 7-aminomethyl-10,11-methylenedioxy camptothecin (CPT1) derivative attached to a novel hydrophilic protease-cleavable linker. researchgate.net This ADC demonstrated high serum stability and was highly active in both solid and hematologic tumor models in mice, inducing tumor regressions at low doses. researchgate.net Another ADC, R462-CPT2, which uses a peptibody targeting LGR4/5/6 receptors, showed potent cytotoxic activity in colorectal cancer cell lines and robust anti-tumor effects in preclinical models. biorxiv.org

The design of the linker and the drug-to-antibody ratio (DAR) are critical parameters for the efficacy of ADCs. For instance, trastuzumab deruxtecan (B607063) (T-Dxd), an ADC with a high DAR of 7 to 8, has shown efficacy against tumors with low HER2 expression. wjon.org Preclinical studies are also exploring ADCs with simplified camptothecin payloads that lack the F-ring, which may allow for easier derivatization and optimization. nih.govacs.org

Table 2: Preclinical Data on ADCs Incorporating Camptothecin Analogs

ADC Camptothecin Analog Payload Target Antigen/Receptor Key Preclinical Findings Reference(s)
cAC10 ADC CPT1 cAC10 High serum stability; tumor regressions in mouse xenograft models at ≤3 mg/kg. researchgate.net
R462-CPT2 CPT2 LGR4/5/6 Potent cytotoxic activity in CRC cell lines; robust anti-tumor effect in xenograft and PDX models. biorxiv.org

This table is based on data from preclinical studies and is for informational purposes only.

Prodrug Strategies for Enhanced Delivery and Activation of this compound

Prodrug strategies involve modifying the structure of a drug to improve its physicochemical properties, such as solubility and stability, and to enable targeted activation. mdpi.com For Camptothecin analogs, prodrug approaches aim to stabilize the lactone ring and facilitate delivery across biological barriers. nih.gov

One approach involves creating α-amino acid ester prodrugs of CPT. nih.gov A series of these prodrugs with varying aliphatic chain lengths showed that the rate of conversion back to the parent CPT was dependent on pH and the length of the side chain. nih.gov Another example is CZ48, a C20-propionate ester of CPT, which was formulated into nanosuspensions for sustained delivery. nih.gov These nanosuspensions exhibited a prolonged elimination half-life and enhanced CPT exposure in preclinical models. nih.gov

A novel prodrug, camptothecin-20-O-(5-aminolevulinate) (CPT-ALA), was designed to improve diffusion across the blood-brain barrier for the treatment of glioblastoma. acs.org This prodrug showed high antitumor activity in both in vitro and in vivo glioblastoma models. acs.org Other prodrugs have been developed by conjugating CPT to a carbohydrate moiety with a peptide spacer to stabilize the lactone ring and prolong exposure. iiarjournals.org

Targeted Delivery Approaches for this compound (e.g., receptor-mediated)

Targeted delivery aims to increase the concentration of a drug at the tumor site while minimizing exposure to healthy tissues. mdpi.com This can be achieved by conjugating the drug or its carrier to a ligand that binds to receptors overexpressed on cancer cells. dovepress.com

For example, a targeted delivery system was developed by conjugating CPT to a somatostatin (B550006) (SST) analog. mdpi.com This conjugate demonstrated a high inhibition rate in tumor models, leveraging the overexpression of somatostatin receptors (SSTR) on certain cancer cells. mdpi.com Similarly, a targeted nanoparticle delivery system for CPT was created using the antibody Herceptin, which targets the HER2 receptor. nih.gov These nanoparticles showed receptor-mediated uptake in HER2-overexpressing breast cancer cells and prolonged circulation in vivo. nih.gov

Other receptor-targeted approaches include the use of folate-modified liposomes to target folate receptors and the development of peptibody-drug conjugates targeting LGR4/5/6 receptors. dovepress.combiorxiv.org A multi-component delivery system was also designed using a poly(ethylene glycol) (PEG) carrier conjugated with CPT, a luteinizing hormone-releasing hormone (LHRH) peptide for targeting, and a BCL2 homology 3 (BH3) peptide to suppress antiapoptotic defenses. acs.org This system showed preferential accumulation in tumors and enhanced anticancer activity. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
10-hydroxycamptothecin (10HCPT)
5-aminolevulinate (ALA)
7-aminomethyl-10,11-methylenedioxy camptothecin (CPT1)
7-butyl-10-aminocamptothecin (BACPT)
9-aminocamptothecin (9-AC)
9-nitrocamptothecin (9-NC)
Camptothecin (CPT)
Camptothecin-20-O-(5-aminolevulinate) (CPT-ALA)
CKD-602
CZ48
Doxorubicin
Exatecan (B1662903)
Irinotecan (CPT-11)
Lurtotecan
Paclitaxel
Sinotecan
SN-38
Topotecan (B1662842)

Controlled Release Formulations of this compound (Preclinical Focus)

The development of controlled release formulations for camptothecin (CPT) and its analogs is a significant area of preclinical research aimed at overcoming the challenges associated with their poor water solubility, instability of the active lactone ring, and systemic toxicity. researchgate.netaacrjournals.org These advanced delivery systems are designed to improve the therapeutic index of CPT analogs by modulating their release kinetics, enhancing their accumulation at tumor sites, and maintaining the stability of the active lactone form. researchgate.netportico.org

Preclinical investigations have explored a variety of strategies to achieve controlled release, including polymer-drug conjugates, nanoparticles, and hydrogels. These formulations are engineered to release the encapsulated or conjugated drug over an extended period, thereby maintaining therapeutic concentrations in the bloodstream and at the tumor site while minimizing peak plasma concentrations that can lead to toxicity. researchgate.netaacrjournals.org

One notable approach involves the conjugation of CPT to a cyclodextrin-based polymer, creating a nanoparticle formulation known as IT-101 (also referred to as CRLX101). nih.govnih.gov Preclinical studies have demonstrated that this formulation exhibits extended-release characteristics. aacrjournals.orgnih.gov In mouse xenograft models, IT-101 showed a longer half-life and increased area under the curve (AUC) compared to the parent drug. nih.gov This formulation design allows for the gradual release of CPT, which contributes to its enhanced antitumor efficacy and better tolerability. aacrjournals.orgnih.gov The covalent linkage of CPT to the polymer backbone helps to stabilize the active lactone ring, preventing its premature conversion to the inactive carboxylate form. researchgate.net

Another strategy involves the use of poly(amidoamine) (PAMAM) dendrimers to encapsulate CPT. In vitro studies have shown that CPT is released from the PAMAM dendrimer/CPT complex in a slow and controlled manner. mdpi.com The release kinetics were found to follow a first-order model, with more than 80% of the drug being released over 168 hours under both acidic and physiological pH conditions. mdpi.com This sustained release profile is a promising characteristic for reducing the frequency of administration and improving patient compliance. mdpi.com

Light-activated controlled release systems have also been investigated. In one innovative approach, a photoswitchable prodrug of camptothecin was designed and encapsulated within porous silica (B1680970) nanoparticles. rsc.org The release of the prodrug was controlled by UV irradiation, which triggered a photoisomerization process, allowing the smaller cis isomer of the prodrug to pass through the nanoparticle pores while the larger trans isomer remained entrapped. rsc.org This "ship in a bottle" concept allows for on-demand drug release specifically at the target site, offering a high degree of spatial and temporal control over drug delivery. rsc.org

Computational studies, such as molecular dynamics simulations, have been employed to understand the drug delivery process at an atomic level. For instance, the delivery of a diol CPT analog using a MPEG-1-based nanosome structure was simulated, predicting a drug delivery ratio of 66% in an aqueous environment. tandfonline.com Such computational models are valuable for designing and optimizing controlled release systems before extensive experimental work is undertaken. tandfonline.com

The table below summarizes key findings from preclinical studies on various controlled release formulations of camptothecin analogs.

Formulation TypeKey FindingsResearch Focus
Cyclodextrin-Polymer Conjugate (IT-101/CRLX101) Showed longer release kinetics compared to CPT-11 and SN-38. nih.gov The formulation exhibits extended plasma stability and prolonged circulation time. researchgate.net Self-assembles into nanoparticles, increasing apparent solubility by over 1000-fold. nih.govIn vitro and in vivo (xenograft models) studies demonstrating enhanced pharmacokinetics and antitumor efficacy. nih.govnih.gov
PAMAM Dendrimer/CPT Complex Drug released in a slow and controlled manner, with over 80% released after 168 hours. mdpi.com Release kinetics followed a first-order model. mdpi.comIn vitro drug release studies under different pH conditions. mdpi.com
Photoswitchable Prodrug in Porous Silica Nanoparticles Release is triggered by UV irradiation, allowing for "on-demand" delivery. rsc.org Molecular modeling confirmed that the smaller cis isomer could pass through the pores while the trans isomer was retained. rsc.orgIn vitro validation of light-activated intracellular release and cytotoxic activity. rsc.org
MPEG-1-Based Nanosome Computational simulations predicted a 66% drug delivery ratio in an aqueous environment. tandfonline.com The drug delivery process was detected after 0.12 ns. tandfonline.comMolecular dynamics simulation to predict the drug delivery process and stability. tandfonline.com

These preclinical findings highlight the potential of controlled release formulations to significantly improve the delivery and efficacy of this compound. By carefully designing these advanced delivery systems, researchers aim to create more effective and safer cancer therapies.

Synergistic and Combination Therapy Strategies with Camptothecin Analog 1 in Preclinical Settings

Rationales for Combining Camptothecin (B557342) Analog-1 with Other Agents

The primary rationale for combining Camptothecin analog-1 with other anticancer agents stems from the potential to enhance therapeutic efficacy through synergistic interactions. By targeting different but complementary cellular pathways, combination therapies can overcome intrinsic and acquired drug resistance, a major challenge in cancer treatment.

Camptothecin analogs, as topoisomerase I (TOP1) inhibitors, induce DNA damage, which can be potentiated by agents that disrupt DNA repair mechanisms or modulate cell cycle checkpoints. cancernetwork.commdpi.com For instance, combining a camptothecin analog with an agent that inhibits a key DNA repair protein can lead to an accumulation of lethal DNA damage in cancer cells. Furthermore, because the cytotoxicity of camptothecin analogs is often S-phase specific, combining them with drugs that cause cell cycle arrest at other phases can be strategically sequenced to maximize cancer cell killing. aacrjournals.orgaacrjournals.org

Another key rationale is the potential to reduce the doses of individual agents, thereby mitigating toxicity while maintaining or even improving antitumor activity. phcog.com This is particularly relevant for camptothecin analogs, which can have dose-limiting toxicities. mdpi.com Preclinical studies have consistently shown that combining camptothecin analogs with various other agents can lead to synergistic effects, providing a strong basis for their investigation in combination regimens. cancernetwork.comresearchgate.net

Combination of this compound with DNA Damaging Agents

The combination of this compound with other DNA damaging agents represents a logical strategy to overwhelm the DNA repair capacity of cancer cells, leading to enhanced cell death. Preclinical studies have explored the synergistic potential of camptothecin analogs with various classes of DNA damaging agents, including platinum compounds and topoisomerase II inhibitors. cancernetwork.com

The sequencing of administration can be critical. For example, in combinations of topotecan (B1662842) (a camptothecin analog) and cisplatin (B142131), the most significant cytotoxic effects were observed when cisplatin was administered before topotecan. cancernetwork.com This is thought to be due to the inhibition of DNA repair mechanisms by the camptothecin analog, which enhances the effects of the DNA damage induced by the platinum agent. cancernetwork.com

Recent research has also focused on combining camptothecin analogs with agents that induce DNA damage through different mechanisms. For instance, the combination of a camptothecin analog with a quinolone-derived topoisomerase II inhibitor, voreloxin, resulted in synergistic effects and increased apoptosis in leukemia cell lines. mdpi.com

Table 1: Preclinical Studies of this compound in Combination with DNA Damaging Agents

Camptothecin Analog Combination Agent Cancer Model Key Findings
Irinotecan (B1672180) Cisplatin Non-small-cell lung cancer Enhanced response rates in preclinical models. cancernetwork.com
Topotecan Cisplatin Various cancer cell lines Sequence-dependent synergy, with cisplatin followed by topotecan being most effective. cancernetwork.com
Camptothecin Analog Voreloxin Human acute leukemia cell lines (MV4-11 and HL-60) Synergistic activity and enhanced cellular apoptosis. mdpi.com

Combination of this compound with Cell Cycle Modulators

The efficacy of camptothecin analogs is closely linked to the cell cycle, as they are most effective during the S-phase when DNA replication occurs. aacrjournals.org Therefore, combining them with agents that modulate the cell cycle is a promising strategy to enhance their anticancer activity.

Preclinical studies have shown that appropriate sequencing with drugs that modulate cell cycle checkpoints can significantly increase the effectiveness of camptothecins. aacrjournals.org For example, camptothecin treatment can lead to a G2 cell cycle arrest. aacrjournals.orgaacrjournals.org Combining it with a cell cycle modulator that abrogates this checkpoint can force cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and cell death.

UCN-01 (7-hydroxystaurosporine), an inhibitor of protein kinase C and a cell cycle checkpoint abrogator, has demonstrated synergistic effects with camptothecin in preclinical models. aacrjournals.orgoup.com By overriding the S-phase/G2 checkpoint, UCN-01 can enhance the cytotoxicity of DNA damaging agents like camptothecin. aacrjournals.org Similarly, the CDK inhibitor flavopiridol (B1662207) has been shown to induce cell cycle arrest and can exhibit sequence-dependent synergy with camptothecin analogs. aacrjournals.org

Table 2: Preclinical Studies of this compound in Combination with Cell Cycle Modulators

Camptothecin Analog Combination Agent Cancer Model Key Findings
Camptothecin UCN-01 Various human tumor cell lines Synergistic enhancement of cytotoxicity. oup.com
Irinotecan Flavopiridol Colon cancer cell line (KM12) Sequence-dependent synergy; flavopiridol preceding irinotecan resulted in resistance, while the reverse sequence could be more effective. aacrjournals.org
Karenitecin (B1684462) Flavopiridol Cancer cells Synergistic effects when used with radiation. nih.gov

Combination of this compound with Targeted Agents (e.g., kinase inhibitors, PARP inhibitors)

Combining this compound with targeted agents, such as kinase inhibitors and PARP inhibitors, offers a more precise approach to enhancing its anticancer effects by exploiting specific molecular vulnerabilities of cancer cells.

Kinase Inhibitors:

Kinase inhibitors that target key signaling pathways involved in DNA damage response (DDR) are particularly relevant. ATR inhibitors, such as AZD6738 (ceralasertib), have shown significant synergy with camptothecin analogs like belotecan (B1684226) and exatecan (B1662903). mdpi.comresearchgate.netaacrjournals.org Camptothecin-induced DNA damage activates the ATR/Chk1 signaling pathway, leading to cell cycle arrest to allow for DNA repair. mdpi.com Inhibition of ATR with agents like ceralasertib blocks this repair process, leading to increased apoptosis. mdpi.comresearchgate.net This combination has demonstrated synergistic anti-proliferative activity in both chemotherapy-sensitive and -resistant ovarian cancer cell lines and in vivo models. mdpi.comresearchgate.net ATM inhibitors, such as KU-55933 and its more soluble analog KU-60019, have also been shown to sensitize cancer cells to camptothecins by disrupting radiation-induced cell cycle arrest. mdpi.com

PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) inhibitors represent another important class of targeted agents for combination with camptothecin analogs. PARP enzymes are crucial for the repair of single-strand DNA breaks. acs.org By inhibiting PARP, the repair of DNA damage caused by camptothecin is impaired, leading to the accumulation of double-strand breaks during DNA replication and subsequent cell death. mdpi.com This synthetic lethality approach has shown promise in preclinical models, particularly in tumors with deficiencies in homologous recombination (HRD), such as those with BRCA mutations. aacrjournals.orgnih.gov Numerous studies have demonstrated the synergistic killing of cancer cells with the combination of a camptothecin analog and a PARP inhibitor like olaparib. mdpi.combiorxiv.org

Table 3: Preclinical Studies of this compound in Combination with Targeted Agents

Camptothecin Analog Combination Agent Agent Class Cancer Model Key Findings
Belotecan AZD6738 (Ceralasertib) ATR Inhibitor Chemotherapy-resistant ovarian cancer cell lines and xenografts Synergistic anti-proliferative activity and tumor inhibition. mdpi.comresearchgate.net
Exatecan AZD6738 (Ceralasertib) ATR Inhibitor Human cancer cell lines and mouse xenografts Synergistic cancer cell killing and significant tumor growth suppression. aacrjournals.orgnih.gov
Camptothecin KU-55933 ATM Inhibitor Cancer cells Increased sensitivity to camptothecin. mdpi.com
Camptothecin derivatives Olaparib PARP Inhibitor Various cancer cell lines Synergistic induction of cancer cell killing. mdpi.com
CRLX101 (nanoparticle camptothecin) Olaparib PARP Inhibitor Rat bone marrow and mouse small xenograft tumor models Concurrent administration enhances anti-tumor efficacy. biorxiv.org

Synergistic Effects of this compound with Immunomodulatory Agents

Emerging preclinical evidence suggests that combining this compound with immunomodulatory agents can create a powerful synergistic effect by linking cytotoxic chemotherapy with an anti-tumor immune response.

Conventional cytotoxic drugs, including camptothecin analogs, can induce immunogenic cell death (ICD). cybrexa.comresearchgate.net This process involves the release of tumor antigens and damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate the host's immune system to recognize and attack the tumor. cybrexa.comresearchgate.net

CBX-12, a peptide-exatecan conjugate, has been shown in preclinical models to synergize effectively with both anti-PD-1 and anti-CTLA-4 immunotherapies. cybrexa.com The proposed mechanism is that CBX-12 induces immunomodulatory effects in tumor cells and promotes long-term antitumor immunological memory through the induction of ICD. cybrexa.com This combination strategy holds the potential to convert "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an inflamed microenvironment that is more susceptible to immune checkpoint inhibitors.

Table 4: Preclinical Studies of this compound in Combination with Immunomodulatory Agents

Camptothecin Analog Combination Agent Agent Class Cancer Model Key Findings
CBX-12 (Exatecan conjugate) Anti-PD-1, Anti-CTLA-4 Immune Checkpoint Inhibitors Solid tumor models Synergistic antitumor efficacy and induction of long-term antitumor immunity. cybrexa.com

Future Directions and Research Gaps in Camptothecin Analog 1 Research

Exploration of Novel Mechanisms of Action for Camptothecin (B557342) Analog-1

While traditional camptothecin analogs primarily function as topoisomerase I (Top1) inhibitors, research suggests that Camptothecin analog-1 may exert its anticancer effects through multiple, and at times, Top1-independent pathways. e-century.usnih.gov This multifaceted mechanism is a critical area of ongoing investigation.

A significant focus has been on its ability to modulate key survival proteins. Studies have shown that this compound can selectively inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2. plos.orgresearchgate.netnih.gov This inhibition occurs in a manner independent of the p53 tumor suppressor gene status, which is often mutated in advanced cancers. plos.orgnih.gov The downregulation of these proteins disrupts the cell's ability to evade programmed cell death (apoptosis).

More recent findings have identified the oncoprotein DDX5 (p68) as a direct biochemical target of this compound. doaj.org The compound binds to, dephosphorylates, and promotes the degradation of DDX5. doaj.org As a master regulator, DDX5 controls the expression of numerous oncogenic proteins, including survivin, Mcl-1, c-Myc, and mutant Kras. doaj.org By acting as a 'molecular glue degrader' that links DDX5 to ubiquitination machinery, this compound effectively dismantles a core network of cancer cell survival signals. doaj.org

Furthermore, this compound has been shown to inhibit the homologous recombination (HR) repair pathway. It achieves this by reducing survivin levels, which in turn leads to the downregulation of RAD51, a critical protein in the HR process. mdpi.com This disruption of DNA repair enhances the compound's cytotoxic effects. mdpi.com The induction of double-strand breaks, evidenced by increased levels of p-ATM and p-γH2AX, is a key outcome of treatment with this analog. mdpi.com

The table below summarizes the key molecular targets of this compound that are currently under investigation.

Target ProteinEffect of this compoundConsequenceReference
Topoisomerase I (Top1)Inhibition (less potent than other camptothecins)DNA damage e-century.us
SurvivinInhibition of expressionInduction of apoptosis, Inhibition of HR repair plos.orgnih.govmdpi.com
Mcl-1Inhibition of expressionInduction of apoptosis plos.orgnih.gov
XIAPInhibition of expressionInduction of apoptosis plos.orgnih.gov
cIAP2Inhibition of expressionInduction of apoptosis plos.orgnih.gov
DDX5 (p68)Binding and degradationDownregulation of multiple oncogenes (c-Myc, mutant Kras, etc.) doaj.org
RAD51Downregulation (via survivin)Inhibition of DNA homologous recombination repair mdpi.com

Development of Predictive Biomarkers for this compound Response

To advance this compound into clinical practice and enable personalized medicine, the identification of predictive biomarkers is paramount. Biomarkers can help identify patient populations most likely to respond to treatment, thereby maximizing efficacy and minimizing unnecessary toxicity. oncotarget.com

Research has pointed to several potential biomarkers for this compound. The expression level of its direct target, DDX5 , has emerged as a strong candidate. Preclinical studies in human pancreatic and colorectal cancer tumor models have shown that tumors with high DDX5 expression are highly sensitive to this compound, while those with low DDX5 expression are less responsive. doaj.org This suggests that DDX5 could serve as a predictive biomarker for tumor sensitivity. doaj.org

The mutational status of the Kras gene also appears to influence sensitivity to this compound. Intriguingly, some studies have indicated that cancer cells with mutant Kras are more sensitive to the drug compared to those with wild-type Kras. mdpi.com This is a significant finding, as Kras mutations are common drivers of resistance to many cancer therapies. nih.gov The differential sensitivity suggests that mutant Kras could be a favorable predictive biomarker for this compound treatment. mdpi.com

Given that this compound can overcome resistance mediated by the ABCG2 drug efflux pump , the expression of this transporter could also serve as a biomarker. d-nb.info Tumors with high ABCG2 expression are often resistant to other camptothecins like irinotecan (B1672180) and topotecan (B1662842), but may remain sensitive to this compound. e-century.usd-nb.info

The table below details potential biomarkers for this compound.

BiomarkerStatusImplication for ResponseReference
DDX5High ExpressionIncreased Sensitivity doaj.org
KrasMutantIncreased Sensitivity mdpi.com
ABCG2High ExpressionOvercomes resistance seen with other camptothecins d-nb.info
p53Wild-type, mutant, or nullResponse is independent of p53 status plos.orgnih.gov

Advanced In Vitro and In Vivo Models for this compound Evaluation

The evaluation of this compound's efficacy and mechanism of action relies on robust preclinical models that can accurately recapitulate the complexity of human tumors.

In vitro models have evolved from traditional 2D cell monolayers to more physiologically relevant 3D cell culture systems. acs.orgsci-hub.se 3D spheroid models, which mimic the cell-cell and cell-extracellular matrix interactions of a solid tumor, have been employed to study this compound. acs.orgsci-hub.se Studies using 3D Caco-2 cell models have shown that the cytotoxicity of this compound is lower compared to 2D models, highlighting the importance of these advanced systems in providing more accurate predictions of in vivo drug sensitivity and resistance. sci-hub.se These models also allow for a more detailed investigation of cellular uptake and the influence of drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). sci-hub.se

In vivo models are crucial for assessing systemic antitumor activity and toxicity. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, have been extensively used. d-nb.infonih.gov this compound has demonstrated superior antitumor efficacy compared to irinotecan and topotecan in xenograft models of human colon, head-and-neck, and pancreatic cancers. plos.orgd-nb.infonih.gov Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from a patient directly into a mouse, are considered even more predictive of clinical outcomes. This compound has shown significant efficacy in eliminating tumors in pancreatic cancer PDX models. researchgate.net Furthermore, a humanized bone marrow niche model has been used to demonstrate the anti-myeloma activity of the compound. nih.gov

Integration of Omics Technologies in this compound Research

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to understanding the biological effects of drugs like this compound. humanspecificresearch.orgyoutube.com The integration of these technologies is crucial for elucidating novel mechanisms, identifying biomarkers, and personalizing therapy.

Proteomics has been instrumental in identifying the direct and downstream targets of this compound. Affinity purification followed by mass spectrometry led to the discovery of DDX5 as a direct binding partner. doaj.org Proteomic analyses have also confirmed the downregulation of anti-apoptotic proteins like survivin and Mcl-1 following treatment. mdpi.com

Transcriptomics , through methods like RNA sequencing, can reveal global changes in gene expression induced by this compound. This can help to map the signaling pathways that are perturbed by the drug and identify additional mechanisms of action and resistance.

Genomics and epigenomics can help to correlate drug response with the genetic and epigenetic features of tumors. For example, analyzing the mutational status of genes like Kras and p53, or the methylation status of gene promoters, can provide insights into the determinants of sensitivity and resistance. mdpi.com The use of these technologies is essential for building a comprehensive molecular profile of tumors that can guide the clinical development of this compound. thermofisher.com

Opportunities for Repurposing and Novel Applications of this compound

While the primary focus of this compound development is in oncology, its unique mechanisms of action open up possibilities for repurposing it for other diseases.

One promising area is the treatment of neuroinflammatory diseases such as multiple sclerosis (MS). ki.sefirstwordpharma.com Research has shown that Topoisomerase 1 is highly expressed in neuroinflammatory conditions. ki.sefirstwordpharma.com The inhibition of Top1 has been found to reduce inflammatory responses in microglia and macrophages in vitro and ameliorate neuroinflammatory diseases in animal models. ki.sefirstwordpharma.com Given that this compound modulates inflammatory and survival pathways, its potential in this therapeutic area warrants further investigation.

Additionally, some camptothecin analogs have been investigated for their antiviral activity , specifically against HIV-1. researchgate.net Certain analogs, while inactive against Topoisomerase I, were found to inhibit HIV replication by targeting the viral protein Vif. researchgate.net Although this has not been specifically studied for this compound, its ability to modulate multiple cellular pathways suggests that its potential applications may extend beyond cancer.

Addressing Unmet Needs and Challenges in this compound Development

Despite its promise, the development of this compound faces several challenges that need to be addressed to translate preclinical findings into clinical success.

A major challenge for camptothecin-based drugs is their poor water solubility and the instability of the active lactone ring at physiological pH. biochempeg.comcore.ac.ukresearchgate.net While modifications in this compound have sought to improve its properties, formulation remains a critical aspect of its development. The development of intravenous-compatible, Tween 80-free formulations has been a significant step forward, improving the therapeutic index of the compound in preclinical models. e-century.us

Drug resistance is another significant hurdle in cancer therapy. core.ac.uk Although this compound has shown the ability to overcome resistance mediated by the ABCG2 efflux pump, the potential for acquired resistance through other mechanisms remains a concern. e-century.usd-nb.info Understanding these potential resistance pathways is crucial for developing strategies to circumvent them, such as combination therapies.

The development of new analogs based on the core structure of this compound is an ongoing effort to enhance its antitumor activity and improve its pharmacological properties. roswellpark.org Structure-activity relationship (SAR) studies are essential to identify modifications that can increase potency, improve stability, and reduce toxicity. researchgate.net

Finally, the successful clinical translation of this compound will depend on well-designed clinical trials that incorporate predictive biomarkers to select the right patients for treatment. veeva.com A phase I clinical trial is currently underway to establish the safety, dosing, and pharmacokinetics of this compound in patients with advanced pancreatic ductal adenocarcinoma. veeva.com

Q & A

Q. What computational tools predict this compound interactions with novel biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to topoisomerase I or BCRP transporters. Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST). Cross-reference with SAR data to refine scoring functions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.